molecular formula C9H18Cl2N2 B6186543 1-(1,2,3,5,8,8a-hexahydroindolizin-8a-yl)methanamine dihydrochloride CAS No. 2639442-82-1

1-(1,2,3,5,8,8a-hexahydroindolizin-8a-yl)methanamine dihydrochloride

Cat. No. B6186543
CAS RN: 2639442-82-1
M. Wt: 225.2
InChI Key:
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Description

1-(1,2,3,5,8,8a-hexahydroindolizin-8a-yl)methanamine dihydrochloride, also known as 8a-HIMDH, is a novel synthetic compound that has been studied for its potential applications in scientific research. 8a-HIMDH has been found to have a wide range of biochemical and physiological effects, making it an attractive option for laboratory experiments.

Mechanism of Action

The exact mechanism of action of 1-(1,2,3,5,8,8a-hexahydroindolizin-8a-yl)methanamine dihydrochloride is not yet fully understood. However, it is believed that this compound binds to and inhibits the activity of COX-2, thus preventing the formation of prostaglandins and other inflammatory mediators. Additionally, this compound has been found to modulate the expression of certain genes involved in cell signaling pathways, suggesting that it may have an effect on cell proliferation and differentiation.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. In addition to its ability to inhibit COX-2, this compound has been found to modulate the expression of certain genes involved in cell signaling pathways. Additionally, this compound has been found to inhibit the growth of a variety of cancer cell lines, suggesting that it may be a useful tool in cancer research.

Advantages and Limitations for Lab Experiments

The use of 1-(1,2,3,5,8,8a-hexahydroindolizin-8a-yl)methanamine dihydrochloride in laboratory experiments has several advantages. This compound is a stable compound that can be easily synthesized and is relatively inexpensive to produce. Additionally, this compound has been found to have a wide range of biochemical and physiological effects, making it a useful tool for laboratory experiments. However, this compound has several limitations. For example, it is not yet fully understood how this compound works, making it difficult to predict its effects in certain situations. Additionally, this compound is toxic in high doses and can cause adverse effects in certain individuals.

Future Directions

There are a number of potential future directions for the study of 1-(1,2,3,5,8,8a-hexahydroindolizin-8a-yl)methanamine dihydrochloride. First, it would be useful to further investigate the exact mechanism of action of this compound, as this would allow researchers to better predict its effects in different situations. Additionally, it would be beneficial to study the long-term effects of this compound in order to determine its safety and efficacy. Finally, further research into the potential applications of this compound in cancer research and other areas of scientific research would be beneficial.

Synthesis Methods

1-(1,2,3,5,8,8a-hexahydroindolizin-8a-yl)methanamine dihydrochloride is synthesized through a multi-step process involving the condensation of indolizine-8-carboxylic acid and formaldehyde in the presence of a base catalyst. This reaction is followed by the addition of 1-chloro-2-methoxyethane and 1,3-dibromopropane. The final step is the hydrolysis of the resulting bromide to form this compound.

Scientific Research Applications

1-(1,2,3,5,8,8a-hexahydroindolizin-8a-yl)methanamine dihydrochloride has been studied for its potential applications in scientific research, including its ability to modulate cell signaling pathways and regulate gene expression. This compound has been found to be a powerful inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. Additionally, this compound has been studied for its potential use in cancer research, as it has been shown to inhibit the growth of a variety of cancer cell lines.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1,2,3,5,8,8a-hexahydroindolizin-8a-yl)methanamine dihydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,3,4,5,6,7-hexahydro-1H-indolizine", "Formaldehyde", "Ammonium chloride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: The starting material 2,3,4,5,6,7-hexahydro-1H-indolizine is reacted with formaldehyde in the presence of ammonium chloride and hydrochloric acid to form 1-(2,3,4,5,6,7-hexahydro-1H-indolizin-8-yl)methanamine hydrochloride.", "Step 2: The product from step 1 is then treated with sodium hydroxide to remove the hydrochloride group and form 1-(2,3,4,5,6,7-hexahydro-1H-indolizin-8-yl)methanamine.", "Step 3: The final step involves the reaction of 1-(2,3,4,5,6,7-hexahydro-1H-indolizin-8-yl)methanamine with hydrochloric acid to form the target compound 1-(1,2,3,5,8,8a-hexahydroindolizin-8a-yl)methanamine dihydrochloride." ] }

CAS RN

2639442-82-1

Molecular Formula

C9H18Cl2N2

Molecular Weight

225.2

Purity

95

Origin of Product

United States

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